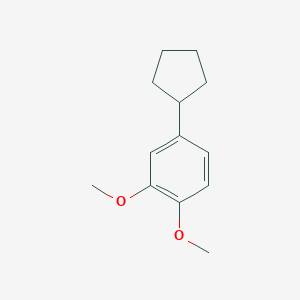

4-Cyclopentyl-1,2-dimethoxybenzene

Description

Contextualization of Substituted Aromatic Ethers

Aromatic ethers are a class of organic compounds featuring an ether linkage (R-O-R') where at least one of the 'R' groups is an aromatic ring. chemnet.com When the hydroxyl group of a phenol (B47542) is replaced with an alkoxy group (-OR), a phenol ether is formed. chembk.com These compounds are prevalent in nature and are foundational molecules in synthetic chemistry. chembk.comjocpr.com

The aromatic ring's electron system and the ether group's properties make these compounds stable yet reactive enough for various chemical transformations. chemnet.com They are particularly important in medicinal chemistry, where they can act as hydrogen-bond acceptors, a feature that helps many oral medications adhere to established pharmacological principles for drug design. jocpr.com The modification of aromatic ethers through the substitution of different functional groups on the aromatic ring is a common strategy to fine-tune the molecule's electronic and steric properties, thereby influencing its interactions with biological targets. jocpr.com

Significance of 1,2-Dimethoxybenzene (B1683551) (Veratrole) Scaffolds in Synthetic Chemistry

The 1,2-dimethoxybenzene scaffold, commonly known as veratrole, is a derivative of catechol where both hydroxyl groups are methylated. wikipedia.orghmdb.ca With the formula C₆H₄(OCH₃)₂, veratrole is a readily available and electron-rich aromatic compound, which makes it an excellent starting material for electrophilic aromatic substitution reactions. wikipedia.orghmdb.ca This reactivity allows for the introduction of various substituents onto the benzene (B151609) ring, making it a versatile building block for more complex molecules. wikipedia.org

The veratrole moiety is a key structural component in numerous natural products and pharmacologically active compounds. Its ability to be easily functionalized has led to its use in the synthesis of a wide range of chemical entities. For example, veratrole can be readily brominated to produce 4-bromoveratrole, a useful intermediate in further synthetic steps. wikipedia.org

Rationale for Investigating Cyclopentyl-Substituted Dimethoxybenzenes

The introduction of cyclic alkyl groups, such as a cyclopentyl moiety, onto aromatic scaffolds is a deliberate strategy in medicinal chemistry and materials science. Cyclopentane (B165970) and cyclopentene (B43876) rings are integral components of various pharmaceuticals, including antiviral agents and selective enzyme inhibitors. nih.govnih.gov The rationale for investigating cyclopentyl-substituted dimethoxybenzenes like 4-Cyclopentyl-1,2-dimethoxybenzene stems from several key considerations:

Structural Scaffolding: The rigid, three-dimensional structure of the cyclopentyl group can serve as a scaffold, influencing the spatial arrangement of other functional groups and their interaction with biological targets like proteins and enzymes. jocpr.comnih.gov

Modulation of Physicochemical Properties: Adding a lipophilic (fat-soluble) cyclopentyl group can significantly alter a molecule's properties, such as its solubility and ability to cross cell membranes, which is a critical factor in drug design. jocpr.com

Exploring Bioactivity: Given that simpler analogs, such as 1-Cyclopentyl-4-methoxybenzene, have been investigated for potential anti-inflammatory and analgesic effects, it is a logical step to explore related structures like this compound for similar or novel biological activities. The cyclopentyl group can play a crucial role in how the molecule fits into the binding sites of enzymes or receptors. nih.gov

Scope and Objectives of Academic Research on this compound

While specific research publications focusing exclusively on this compound are not widespread, the objectives of investigating such a compound can be inferred from studies on analogous structures and its constituent parts. The primary goals of academic research in this area would likely include:

Synthetic Methodology Development: A key objective would be to establish efficient and high-yield synthetic routes to the compound. This could involve Friedel-Crafts alkylation of veratrole with a cyclopentylating agent, a common method for creating carbon-carbon bonds on an aromatic ring. nih.gov Researchers would aim to control the position of substitution on the veratrole ring.

Characterization: Detailed spectroscopic and physical characterization of the molecule would be a fundamental objective to confirm its structure and purity.

Investigation as a Synthetic Intermediate: A major focus would be to use this compound as a building block for more complex molecules. The dimethoxy groups can be modified or cleaved to phenols, providing handles for further chemical transformations.

Biological Screening: A primary driver for its synthesis would be to screen it for pharmacological activity. Based on related structures, it could be evaluated as an anti-inflammatory, analgesic, or antiviral agent, or as an inhibitor for specific enzymes like cyclooxygenases (COX). nih.gov

The table below provides basic identification data for the compound of interest.

Table 1: Properties of this compound| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 105775-08-4 chemnet.com |

| Molecular Formula | C₁₃H₁₈O₂ chemnet.com |

The following table lists the chemical compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

CAS No. |

105775-08-4 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-cyclopentyl-1,2-dimethoxybenzene |

InChI |

InChI=1S/C13H18O2/c1-14-12-8-7-11(9-13(12)15-2)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3 |

InChI Key |

LYXCMEWLOXINPU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCC2)OC |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of 4 Cyclopentyl 1,2 Dimethoxybenzene

Mechanistic Studies of Electrophilic Aromatic Substitution on Dimethoxybenzene Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.com The mechanism generally proceeds in two steps: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate of this reaction and the position of substitution are heavily influenced by the nature of the substituents already present on the ring. libretexts.orgyoutube.com

The two methoxy (B1213986) (-OCH₃) groups in 4-Cyclopentyl-1,2-dimethoxybenzene play a crucial role in its reactivity towards electrophiles. Methoxy groups are potent activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orgorganicchemistrytutor.com This activation stems from the ability of the oxygen atom's lone pairs to donate electron density to the benzene ring through resonance (a mesomeric effect). organicchemistrytutor.combrainly.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electron-deficient electrophiles. youtube.comorganicchemistrytutor.com

This resonance effect not only activates the ring but also directs the incoming electrophile to specific positions. By delocalizing the lone pair electrons, negative charge accumulates at the ortho and para positions relative to the methoxy group. organicchemistrytutor.comyoutube.com This makes these positions the most favorable sites for electrophilic attack. brainly.comvaia.com The intermediate carbocation (arenium ion) formed during ortho or para attack is significantly stabilized by resonance, with one resonance structure where the positive charge is delocalized onto the oxygen atom of the methoxy group, resulting in a more stable, charge-delocalized species. brainly.comyoutube.com Consequently, methoxy groups are classified as ortho, para-directors. organicchemistrytutor.combrainly.com While the methoxy group also exerts a weaker, electron-withdrawing inductive effect due to the oxygen's electronegativity, the resonance effect is dominant in determining the substitution pattern. vaia.com

In a 1,2-dimethoxybenzene (B1683551) system, the activating and directing effects of both methoxy groups are combined. The positions ortho and para to each methoxy group become highly activated.

The cyclopentyl group, an alkyl substituent, also influences the regioselectivity of electrophilic aromatic substitution, albeit to a lesser extent than the powerful methoxy groups. Alkyl groups are generally considered to be weakly activating and ortho, para-directing. youtube.com Their activating nature is attributed to an inductive effect, where the alkyl group donates electron density to the aromatic ring, and hyperconjugation, which also helps to stabilize the arenium ion intermediate. youtube.com

In the case of this compound, the cyclopentyl group is located at position 4. The directing effects of the two methoxy groups at positions 1 and 2 are paramount. The position most activated by both methoxy groups (para to the C1-methoxy and ortho to the C2-methoxy) is position 5. The position ortho to the C1-methoxy and para to the C2-methoxy is position 4, which is already occupied by the cyclopentyl group. The other positions are either less activated or sterically hindered. The cyclopentyl group itself directs ortho and para, but its influence is subordinate to the stronger methoxy groups. Therefore, electrophilic substitution is most likely to occur at the positions most strongly activated by the methoxy groups and not sterically hindered by the existing substituents. The primary site of substitution would be predicted to be position 5, and to a lesser extent, position 3, depending on the specific electrophile and reaction conditions.

| Substituent | Electronic Effect | Directing Influence |

| Methoxy (-OCH₃) | Strongly Activating (Resonance) | ortho, para |

| Cyclopentyl | Weakly Activating (Inductive) | ortho, para |

Mechanisms of Metal-Catalyzed Carbon-Carbon Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. chemistry.coach For a substrate like this compound, these reactions would typically involve the conversion of the aromatic ring into an organometallic reagent or the use of a halogenated derivative in a coupling reaction. The general catalytic cycle for many of these reactions, such as those catalyzed by palladium or nickel, involves a series of fundamental steps. acs.orglibretexts.org

Two of the most critical steps in many catalytic cross-coupling cycles are oxidative addition and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition : This is often the initial step in a catalytic cycle, where a low-valent metal complex (e.g., Pd(0) or Ni(0)) reacts with an organic halide (e.g., an aryl halide) and inserts itself into the carbon-halogen bond. libretexts.orgnih.gov This process increases the oxidation state and coordination number of the metal center by two. libretexts.org For example, a Pd(0) complex would become a Pd(II) complex. The mechanism of oxidative addition can be concerted or proceed through a stepwise radical or SₙAr-type pathway, depending on the metal, ligands, and substrate. nih.gov

Reductive Elimination : This is typically the final step of the catalytic cycle, where a new carbon-carbon bond is formed, and the product is released from the metal center. libretexts.org The metal's oxidation state and coordination number decrease by two, regenerating the active catalyst. libretexts.org For reductive elimination to occur, the two groups that are to be coupled must be in a cis orientation to each other on the metal center. libretexts.org

A generic catalytic cycle involving these steps is shown below:

Oxidative Addition : A low-valent metal catalyst reacts with an organic halide (R-X).

Transmetalation : A second organic group (R') is transferred to the metal center from an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound).

Reductive Elimination : The two organic groups (R and R') on the metal center couple, forming a new C-C bond and regenerating the low-valent metal catalyst. acs.orglibretexts.org

While the oxidative addition/reductive elimination pathway is common, ligand coupling is another important mechanistic concept in arylation reactions. In some instances, particularly with hypervalent species, the coupling of two ligands can occur directly on the metal center without a formal change in the metal's oxidation state. acs.org

In the context of modern cross-coupling reactions, the role of ligands is crucial. Ligands, such as phosphines or N-heterocyclic carbenes, bind to the metal center and modulate its electronic and steric properties. nih.govnih.gov They can influence the rates of oxidative addition and reductive elimination, stabilize the metal catalyst, and control the regioselectivity and stereoselectivity of the reaction. nih.govacs.org The term "ligand coupling" can also more broadly refer to the reductive elimination step where two ligands (the organic groups to be joined) are coupled.

Radical Reaction Pathways in Functionalization and Polymerization

Beyond ionic pathways, radical reactions offer alternative routes for the functionalization of aromatic compounds like this compound. These reactions involve intermediates with unpaired electrons (radicals) and can be initiated by light, heat, or radical initiators. libretexts.orgyoutube.com

The benzylic position of the cyclopentyl group (the carbon atom attached to the benzene ring) is particularly susceptible to radical reactions. This is because a radical at this position is stabilized by resonance with the aromatic π system, lowering the activation energy for its formation. libretexts.org For example, reaction with a source of bromine radicals, such as N-bromosuccinimide (NBS) in the presence of light, can selectively introduce a bromine atom at the benzylic position. libretexts.orgyoutube.com

Furthermore, radical processes can be involved in polymerization. While the aromatic ring itself is generally stable, under certain conditions, derivatives of this compound could potentially undergo polymerization. For instance, if a vinyl group were introduced onto the ring, it could participate in radical polymerization to form a polymer chain. beilstein-journals.org Similarly, oxidative polymerization of phenolic derivatives, which can be formed from the cleavage of the methoxy groups, can proceed through radical coupling mechanisms. beilstein-journals.org In some cases, metal catalysts can be involved in radical-type mechanisms, where single-electron transfer (SET) processes generate radical intermediates that then participate in C-C bond formation. unc.edunih.gov

| Reaction Type | Key Intermediates | Typical Reagents/Conditions | Potential Transformation of this compound |

| Electrophilic Aromatic Substitution | Arenium Ion (Carbocation) | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Halogenation, nitration, etc., on the aromatic ring. |

| Metal-Catalyzed Cross-Coupling | Organometallic Complexes | Pd or Ni catalyst, organic halide, organometallic reagent | Formation of new C-C bonds at the aromatic ring. |

| Radical Halogenation | Benzylic Radical | N-Bromosuccinimide (NBS), light | Bromination at the benzylic position of the cyclopentyl group. |

| Radical Polymerization | Propagating Radical Chain | Monomer with a polymerizable group, initiator | Formation of a polymer (if a suitable functional group is present). |

Computational and Theoretical Insights into Reaction Dynamics and Selectivity

Computational chemistry and theoretical studies provide a powerful lens for understanding the intricate details of reaction mechanisms, dynamics, and selectivity involving this compound. While direct computational studies on this specific molecule are not extensively available in public literature, insights can be drawn from theoretical investigations of its core structure, 1,2-dimethoxybenzene (veratrole), and related derivatives like guaiacol (B22219) (2-methoxyphenol). These studies utilize sophisticated quantum chemical methods to model reaction pathways and predict outcomes with a high degree of accuracy.

Advanced computational techniques, most notably Density Functional Theory (DFT), are employed to explore the potential energy surfaces of reactions. These methods allow for the calculation of key thermodynamic and kinetic parameters that govern a reaction's feasibility and product distribution. For instance, DFT calculations can elucidate the preferred sites of electrophilic or nucleophilic attack, the stability of reaction intermediates, and the energy barriers of transition states.

In studies of similar methoxy-substituted benzene derivatives, DFT has been instrumental in predicting reaction selectivity. For example, in the context of oxidation reactions, theoretical calculations can determine the relative likelihood of demethylation versus hydroxylation, or cleavage of the O–CH₃ bond versus the aromatic C–O bond. tandfonline.com Such calculations often involve comparing the bond dissociation energies (BDEs) of different bonds within the molecule. Research on guaiacol, for instance, has shown that the O–CH₃ bond dissociation enthalpy is significantly lower than that of the phenolic O–H bond, a finding with important implications for its reactivity. tandfonline.com

Furthermore, computational models can simulate the influence of catalysts on reaction pathways. Theoretical investigations into the hydrogenation of guaiacol over platinum catalysts have used DFT to map out the entire reaction mechanism, from initial adsorption on the catalyst surface to the final product desorption. acs.org These models can predict which reaction products, such as catechol or phenol (B47542), are favored under specific conditions. acs.org

The dynamics of ion-molecule reactions have also been explored through a combination of mass spectrometry experiments and theoretical calculations. For protonated forms of guaiacol and its derivatives, DFT has been used to map the minimum energy reaction pathways for their dissociation in the gas phase. nih.gov These studies reveal complex rearrangement and fragmentation patterns, such as the loss of methanol (B129727) followed by ring contraction to form a cyclopentadienyl (B1206354) ion. nih.gov

To illustrate the type of data generated from such computational studies, the following table provides a hypothetical representation of calculated thermodynamic data for a reaction involving a veratrole derivative. This data is crucial for predicting reaction spontaneity and equilibrium.

| Reaction Coordinate | ΔH (kcal/mol) | ΔG (kcal/mol) | ΔS (cal/mol·K) |

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State 1 | +15.2 | +18.5 | -11.1 |

| Intermediate | -5.8 | -3.2 | +8.7 |

| Transition State 2 | +10.1 | +13.0 | -9.7 |

| Products | -12.4 | -10.5 | +6.4 |

This table is a representative example of data obtained from computational chemistry studies and does not represent actual experimental values for this compound.

Such theoretical insights are invaluable for rational catalyst design and the optimization of reaction conditions to achieve desired product selectivity in industrial and laboratory settings. acs.org By providing a molecular-level understanding of reaction mechanisms, computational chemistry complements experimental work and accelerates the development of new synthetic methodologies.

Advanced Characterization and Spectroscopic Analysis of 4 Cyclopentyl 1,2 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific experimental data for 4-Cyclopentyl-1,2-dimethoxybenzene is not available, a hypothetical ¹H NMR spectrum can be predicted based on its structure. The spectrum would feature distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the cyclopentyl ring. The chemical shifts (δ) would be influenced by the electron-donating methoxy groups and the alkyl nature of the cyclopentyl substituent. Aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm. The two methoxy groups would likely present as sharp singlets, slightly shifted from each other due to their positions on the benzene (B151609) ring. The cyclopentyl protons would exhibit complex multiplets in the upfield region, resulting from spin-spin coupling between adjacent non-equivalent protons.

Similar to ¹H NMR, specific ¹³C NMR data is not publicly documented. A predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the benzene ring would resonate in the aromatic region (typically 110-160 ppm), with the carbons attached to the methoxy groups appearing at the lower field end of this range. The methoxy carbons themselves would be found further upfield. The carbons of the cyclopentyl ring would produce signals in the aliphatic region of the spectrum. The exact chemical shifts would provide critical information on the electronic environment of each carbon atom.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclopentyl ring and the aromatic system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These techniques would definitively establish the substitution pattern on the benzene ring and the attachment of the cyclopentyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons, which can help in determining the preferred conformation of the cyclopentyl ring relative to the benzene ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the benzene ring, and strong C-O stretching bands associated with the two ether (methoxy) functionalities. Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the vibrations of the benzene ring and the C-C bonds of the cyclopentyl group.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₃H₁₈O₂), the molecular ion peak [M]⁺ in a high-resolution mass spectrum would confirm its exact mass. The fragmentation pattern would likely involve the loss of methyl groups (CH₃) from the methoxy substituents and fragmentation of the cyclopentyl ring. Analysis of these fragments helps to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule in its solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting crystal structure would confirm the planarity of the benzene ring and the conformation of the cyclopentyl and methoxy groups. This technique offers an unambiguous three-dimensional representation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily governed by the electronic structure of the substituted benzene ring, which acts as the principal chromophore. The cyclopentyl and dimethoxy substituents, while not chromophores themselves in this region, act as auxochromes and alkyl groups, respectively, modifying the absorption characteristics of the benzene ring.

The electronic spectrum of benzene, the fundamental chromophore, exhibits strong absorption near 180 nm and a weaker, more structured band around 254 nm. libretexts.org These absorptions arise from π → π* transitions, where an electron is promoted from a π bonding orbital (the highest occupied molecular orbital, or HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, or LUMO). fiveable.meyoutube.com The energy gap between these orbitals dictates the wavelength of maximum absorption (λmax). libretexts.org

In this compound, the presence of two methoxy groups and a cyclopentyl group on the benzene ring significantly influences its UV-Vis spectrum. The methoxy groups are potent auxochromes, meaning they are functional groups that, when attached to a chromophore, alter the wavelength and intensity of absorption. The lone pair of electrons on the oxygen atoms of the methoxy groups can delocalize into the π-electron system of the benzene ring, a phenomenon known as conjugation. fiveable.meshimadzu.com This extended conjugation reduces the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity, ε) compared to unsubstituted benzene. libretexts.orgshimadzu.com

The cyclopentyl group, being an alkyl substituent, induces a smaller bathochromic shift. This is a general effect observed for alkylated benzenes. Therefore, the UV-Vis spectrum of this compound is expected to show absorption bands at significantly longer wavelengths than benzene itself.

Based on the analysis of the parent compound, 1,2-dimethoxybenzene (B1683551) (veratrole), and considering the additional alkyl substitution, the expected UV-Vis absorption data for this compound in a non-polar solvent is presented in the table below. nist.govnist.govwikipedia.org The primary absorption band, corresponding to the π → π* transition of the substituted aromatic system, is anticipated to be the most prominent feature.

| Compound | Predicted λmax (nm) | Electronic Transition | Contributing Moieties |

|---|---|---|---|

| This compound | ~275 - 285 | π → π* | Substituted Benzene Ring |

Computational Chemistry and Theoretical Investigations of 4 Cyclopentyl 1,2 Dimethoxybenzene

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. nih.govnih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 4-Cyclopentyl-1,2-dimethoxybenzene, this involves finding the minimum energy conformation of the cyclopentyl ring and the methoxy (B1213986) groups relative to the benzene (B151609) ring.

The cyclopentyl group is not planar and exists in various puckered conformations, typically an "envelope" or "twist" form, to relieve ring strain. The barrier to interconversion between these forms is low. The orientation of the cyclopentyl group relative to the aromatic ring and the rotational positions of the two methoxy groups are critical. The methoxy groups are known to have preferred orientations relative to the benzene ring. In 1,2-dimethoxybenzene (B1683551) (veratrole), the most stable conformation typically involves one methoxy group pointing in the opposite direction to the other to minimize steric hindrance.

A full conformational analysis would involve systematically rotating the bonds connecting the cyclopentyl and methoxy groups to the benzene ring and calculating the energy of each resulting structure. The structure with the lowest calculated energy is the global minimum and represents the most likely conformation of the molecule in the gas phase. For substituted trimethoxybenzenes, the energy barriers to rotation for similar alkyl groups have been measured, with free energies of activation typically in the range of 8-13 kcal/mol, indicating that these conformations are distinct at low temperatures. researchgate.net

Table 1: Predicted Conformational Data for this compound This table is a theoretical projection based on principles of conformational analysis, as direct literature data is unavailable.

| Parameter | Predicted Value/Description |

|---|---|

| Cyclopentyl Ring Conformation | Envelope or Twist |

| Methoxy Group Orientation | Anti-periplanar arrangement to minimize steric hindrance |

| Dihedral Angle (C-C-O-C) | Approximately 180° for methoxy groups relative to each other |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential Mapping)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A smaller gap suggests higher reactivity. nih.gov

For this compound, the electron-donating methoxy and cyclopentyl groups are expected to raise the energy of the HOMO, making the molecule a relatively good electron donor. DFT calculations on similar dimethoxybenzene derivatives have shown that functionalization significantly impacts the HOMO-LUMO gap, which in turn demonstrates thermodynamic stability. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound Values are illustrative, based on typical DFT results for alkyl-substituted dimethoxybenzenes.

| Orbital | Predicted Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.5 to -6.0 | Electron-donating capability |

| LUMO | -0.5 to -1.0 | Electron-accepting capability |

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution on a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor). For this compound, the MEP map would be expected to show the most negative potential (red/yellow) located on and around the oxygen atoms of the methoxy groups and spread across the aromatic ring, which is activated by the electron-donating substituents. This highlights the ring as a nucleophilic center. Studies on other dimethoxybenzene derivatives confirm that the MEP can reveal which parts of the molecule are more nucleophilic or electrophilic. nih.gov

Vibrational Frequency Calculations for Spectroscopic Correlation

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. uzh.ch After geometry optimization, a frequency calculation is performed. The results provide a set of vibrational modes and their corresponding frequencies. These theoretical frequencies can be compared with experimental spectroscopic data to confirm the structure and assign spectral bands to specific molecular motions (stretching, bending, etc.). mdpi.com

For this compound, characteristic vibrational modes would include:

C-H stretching from the aromatic ring, cyclopentyl group, and methoxy groups.

Aromatic C=C stretching in the benzene ring.

C-O stretching of the methyoxy groups.

CH₂ bending (scissoring) and CH₂ rocking/twisting from the cyclopentyl group.

It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations of the theoretical model. mdpi.com

Comparison with Experimental Spectroscopic Data for Validation

The validation of computational models is a critical step. chimia.chnih.gov The predicted vibrational frequencies from DFT calculations would be compared against experimentally obtained FT-IR and Raman spectra. A high degree of correlation between the calculated and experimental spectra would confirm that the optimized geometry is a good representation of the actual molecular structure. mdpi.com For instance, the calculated C-H stretching vibrations in similar molecules using the B3LYP/6-311++G(d,p) method have shown good agreement with experimental data. mdpi.com Without available experimental spectra for this compound, this validation remains a hypothetical but essential step for future research.

Quantum Chemical Modeling of Reactivity and Selectivity

Beyond static properties, computational chemistry can predict how a molecule will behave in a chemical reaction.

Prediction of Electrophilic Aromatic Substitution Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for benzene and its derivatives. scirp.org The position at which an incoming electrophile will attack the aromatic ring is known as the regioselectivity. This is governed by the electronic effects of the substituents already on the ring.

In this compound, both the methoxy groups and the cyclopentyl group are activating, electron-donating groups. Methoxy groups are strong ortho, para-directors. The cyclopentyl group is a weaker ortho, para-director. The combined effect of these groups strongly activates the ring towards electrophilic attack.

To predict the most likely site of substitution, one can analyze the local reactivity descriptors derived from DFT, such as Fukui functions or the charges on the carbon atoms. A computational study on the SEAr of 1,2-dimethoxybenzene found that local reactivity descriptors correctly predicted that the C4 position (para to a methoxy group) is the most favored site for electrophilic attack. scirp.org

For this compound, the positions on the ring are:

Position 3: Ortho to the C4-cyclopentyl and C2-methoxy groups.

Position 5: Ortho to the C4-cyclopentyl and para to the C2-methoxy group.

Position 6: Ortho to the C1-methoxy group.

Considering the powerful directing effect of the methoxy groups and potential steric hindrance from the bulky cyclopentyl group, the most probable sites for electrophilic attack would be positions 5 and 6. A detailed computational analysis modeling the transition states for attack at each position would be required to definitively predict the major product. The calculations would likely show that substitution at position 5 is most favorable due to the combined activating effects of the C1-methoxy (para) and C4-cyclopentyl (ortho) groups, assuming steric hindrance is not prohibitive.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Veratrole (1,2-dimethoxybenzene) |

| 1,2-dimethoxybenzene |

| 1-(1-hydroxyalkyl)-3,4,5-trimethoxybenzenes |

| 1,4-di-tert-butyl-2,5-dimethoxybenzene |

| 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid |

Transition State Analysis for Key Synthetic Transformations

The mechanism commences with the activation of the alkylating agent by the Lewis acid, leading to a highly reactive carbocation or a carbocation-like species. masterorganicchemistry.com The subsequent and rate-determining step involves the nucleophilic attack of the electron-rich 1,2-dimethoxybenzene ring on this electrophile. masterorganicchemistry.com This attack disrupts the aromaticity of the ring, forming a high-energy intermediate known as the sigma complex or Wheland intermediate. researchgate.net Finally, a proton is eliminated from the ring, restoring its aromaticity and yielding the alkylated product. masterorganicchemistry.com

Computational studies on analogous Friedel-Crafts alkylations of dimethoxybenzene derivatives have quantified the energetic landscape of this transformation. scirp.org While specific data for the cyclopentylation of 1,2-dimethoxybenzene is not extensively published, the principles derived from similar reactions, such as tert-butylation, provide a reliable model. The methoxy groups are activating and ortho-para directing, meaning the incoming cyclopentyl group will preferentially substitute at the positions ortho or para to them. In the case of 1,2-dimethoxybenzene, the 4-position is sterically favored and electronically activated, leading to the formation of this compound as a major product.

The transition state for the nucleophilic attack is characterized by the partial formation of the new carbon-carbon bond and the delocalization of the positive charge across the benzene ring. The activation energy (ΔG‡) for this step is a critical parameter that governs the reaction rate. Theoretical calculations for related systems suggest that this barrier is significantly lowered by the presence of the electron-donating methoxy groups.

Table 1: Representative Calculated Energies for the Friedel-Crafts Alkylation of 1,2-Dimethoxybenzene

| Species/Transition State | Relative Free Energy (ΔG) (kcal/mol) | Description |

|---|---|---|

| Reactants (1,2-dimethoxybenzene + Cyclopentyl-X + AlCl₃) | 0.0 | Initial state of the system. |

| Formation of Electrophile | +5 to +10 | Activation of the cyclopentyl precursor by the Lewis acid. |

| Transition State 1 (TS1) | +15 to +20 | Nucleophilic attack of the benzene ring on the electrophile. This is the rate-determining step. |

| Sigma Complex (Wheland Intermediate) | +8 to +12 | A resonance-stabilized carbocation intermediate. |

| Transition State 2 (TS2) | +10 to +15 | Deprotonation to restore aromaticity. |

| Products (this compound + HX + AlCl₃) | -5 to -10 | Final thermodynamically stable products. |

Note: The values in this table are illustrative and based on DFT calculations for analogous Friedel-Crafts alkylation reactions. The exact values for the cyclopentylation of 1,2-dimethoxybenzene would require specific computational studies.

Aromaticity Analysis of the 1,2-Dimethoxybenzene Moiety within the Compound

The concept of aromaticity is fundamental to understanding the stability and reactivity of this compound. The aromatic character of the benzene ring can be quantitatively assessed using various computational indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being among the most widely employed. researchgate.netnih.gov

The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system like benzene, and a value of 0 corresponds to a non-aromatic Kekulé structure. researchgate.net The introduction of substituents onto the benzene ring typically leads to some degree of bond length alternation and a consequent decrease in the HOMA value, indicating a reduction in aromaticity.

The NICS index, a magnetic criterion for aromaticity, is calculated as the negative of the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). github.io A more negative NICS value is indicative of a stronger diatropic ring current and, therefore, a higher degree of aromaticity. github.io

Computational studies on substituted benzenes have shown that electron-donating groups generally lead to a slight decrease in the geometric aromaticity (HOMA) but can have varied effects on the magnetic aromaticity (NICS). nih.gov The cyclopentyl group is expected to have a similar electronic effect to other alkyl groups like methyl or ethyl.

Table 2: Representative Aromaticity Indices for 1,2-Dimethoxybenzene and Related Compounds

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

|---|---|---|---|

| Benzene | 1.000 | -9.7 | -11.5 |

| Toluene | 0.989 | -9.2 | -11.1 |

| 1,2-Dimethoxybenzene | 0.975 | -8.5 | -10.2 |

| This compound (Estimated) | 0.970 - 0.980 | -8.3 to -8.7 | -10.0 to -10.5 |

Note: The values for Benzene, Toluene, and 1,2-Dimethoxybenzene are representative values from computational studies. The values for this compound are estimated based on the expected electronic effects of the cyclopentyl substituent in comparison to other alkyl groups.

The estimated values suggest that the presence of the cyclopentyl and dimethoxy groups slightly reduces the aromaticity of the benzene ring compared to the parent benzene molecule, as indicated by a HOMA value slightly less than 1 and NICS values that are less negative. This is a common trend observed in substituted benzenes and reflects the perturbation of the ideal π-electron delocalization of the unsubstituted ring.

Applications and Research Directions of 4 Cyclopentyl 1,2 Dimethoxybenzene Beyond Biological Activities

A Versatile Building Block for Complex Molecular Architectures

The structural characteristics of 4-Cyclopentyl-1,2-dimethoxybenzene make it an attractive starting point for the synthesis of more complex molecules. The electron-rich dimethoxybenzene ring can readily undergo electrophilic substitution reactions, while the cyclopentyl moiety offers a non-planar, alicyclic component that can influence the physical properties of the resulting materials.

A Precursor for Advanced Organic Materials

While direct applications of this compound in advanced organic materials are still an area of active research, the broader class of substituted dimethoxybenzene derivatives has shown significant promise. For instance, substituted benzene (B151609) derivatives are key components in the synthesis of 1,4-dihydrobenzo[e] mdpi.comnih.govsigmaaldrich.comtriazines, which exhibit high thermal stability (up to 240–250 °C), making them suitable for use in functional organic materials. ebrary.net Similarly, photoluminescent materials, such as 1,4-bis-(α-cyano-4-methoxystyryl)-2,5-dimethoxybenzene, have been synthesized for potential use in organic light-emitting diodes (OLEDs) and as dopants in nematic liquid crystalline elastomers for microactuators. researchgate.net These examples highlight the potential of this compound to serve as a precursor for novel organic materials where its specific cyclopentyl substitution could impart unique solubility, thermal, and optical properties.

Crafting Analogs for Structure-Property Insights

The synthesis of analogs of this compound is crucial for understanding the relationship between chemical structure and material properties. Research on related compounds has demonstrated that modifications to the core structure can lead to significant changes in functionality. For example, the synthesis of derivatives of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene has been achieved through reactions such as reduction, nitration, and bromination. nih.gov This indicates that the this compound scaffold is amenable to a variety of chemical transformations, allowing for the systematic tuning of its electronic and steric properties. By creating a library of analogs with different substituents on the aromatic ring or modifications to the cyclopentyl group, researchers can explore how these changes affect properties like solubility, thermal stability, and performance in polymeric systems.

Applications in Advanced Materials Science

The incorporation of this compound and its derivatives into larger molecular systems is a key area of interest, particularly in the development of high-performance polymers and functional materials.

Enhancing Polymeric Systems with Cardo-Type Structures

A significant application of cyclopentyl-containing aromatic compounds is in the synthesis of cardo-type polyimides. The term "cardo" (from the Latin for "loop") refers to a bulky, cyclic group that is part of the polymer backbone, which restricts the rotation of the polymer chains. This structural feature can lead to enhanced thermal stability, improved solubility, and better mechanical properties. mdpi.comebrary.net

A key intermediate in the synthesis of such polymers is 4,4′-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))dianiline (CPDA). mdpi.comnih.govresearchgate.net While the reported synthesis of CPDA starts from dicyclopentadiene (B1670491) and phenol (B47542), the principles can be applied to understand how a monomer derived from this compound could be used. The synthesis of CPDA involves the creation of bisphenol CP, which is then converted to the diamine. This diamine can then be polymerized with various dianhydrides to form polyimides. mdpi.comnih.govresearchgate.net

The introduction of the cyclopentyl group has been shown to improve the properties of the resulting polyimides. For example, a polyimide based on CPDA and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), denoted as CPI-6F, exhibited excellent solubility in organic solvents like NMP, DMAc, THF, and chloroform, along with good tensile strength and a high elongation at break. mdpi.comnih.govsigmaaldrich.comresearchgate.net

Table 1: Thermal and Mechanical Properties of Cardo-Type Polyimides This table presents a selection of properties for different polyimides, highlighting the impact of the cardo structure.

| Polyimide | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| CPI-PM | 345 | 530 | 85.0 | 16.2 |

| CPI-BP | 335 | 545 | 91.2 | 27.1 |

| CPI-6F | 298 | 525 | 99.4 | 20.0 |

| API-6F (reference) | 265 | 510 | 95.0 | 15.0 |

Data sourced from MDPI study on Cyclopentyl Cardo-Type Polyimides. mdpi.com

Functional Materials from Substituted Aromatic Ethers

Substituted aromatic ethers, as a class, are foundational to a variety of functional materials. For instance, copolymers of poly(carbazole-co-1,4-dimethoxybenzene) have been synthesized and investigated for their electrochemiluminescence properties, with potential applications in sensors. researchgate.net The incorporation of the dimethoxybenzene unit influences the electronic properties of the polymer. This suggests that a monomer derived from this compound could be copolymerized to create novel functional polymers where the cyclopentyl group could enhance processability and modify the material's morphology.

Furthermore, the introduction of alicyclic groups into polyimide backbones is a known strategy to produce materials with low dielectric constants, high transparency, and good thermal stability, which are desirable properties for applications in microelectronics and optoelectronics. ebrary.netmdpi.comnih.gov

Potential in Catalysis and Reaction Development

The investigation of this compound in the field of catalysis is a nascent area of research. However, the chemical nature of the molecule suggests several potential avenues for exploration. The electron-rich dimethoxybenzene ring could potentially coordinate to metal centers, making it a candidate for use as a ligand in homogeneous catalysis. Derivatives of veratrole (1,2-dimethoxybenzene) have been used in various synthetic transformations, and the cyclopentyl group could offer a unique steric and electronic profile to a catalytic system. klinger-lab.de

Additionally, the development of new synthetic pathways and reactive precursor polymers is an active area of research. klinger-lab.de The functional groups present in this compound could be modified to create reactive monomers for the synthesis of complex polymeric architectures. While specific catalytic applications have yet to be reported, the compound's structure warrants investigation into its potential to influence catalytic activity and selectivity in various organic reactions.

Substrate in Novel Organic Transformations

The reactivity of the this compound ring is largely dictated by the strong activating and ortho-, para-directing effects of the two methoxy (B1213986) groups. The cyclopentyl group, being an electron-donating alkyl group, further enhances the electron density of the ring, making it highly susceptible to electrophilic aromatic substitution. Based on the established reactivity of veratrole (1,2-dimethoxybenzene) and its derivatives, several transformations can be envisaged for this compound, potentially leading to novel and synthetically useful building blocks. researchgate.netwikipedia.org

One of the most predictable reactions is Friedel-Crafts acylation , which would be expected to proceed under mild conditions due to the highly activated nature of the substrate. khanacademy.orgyoutube.comresearchgate.net The position of acylation would be directed by the existing substituents. The most likely positions for electrophilic attack are C5 and C6, which are ortho to one methoxy group and para or ortho to the other, and also influenced by the cyclopentyl group. Steric hindrance from the cyclopentyl group might favor substitution at the C5 position.

Another key transformation is directed ortho-metalation (DoM) . wikipedia.orguwindsor.caorganic-chemistry.org The methoxy groups are known to be effective directing groups for lithiation at the adjacent ortho positions. In the case of this compound, metalation could potentially occur at the C3 or C6 positions. The resulting aryllithium species would be a powerful intermediate for the introduction of a wide range of electrophiles, enabling the synthesis of highly functionalized derivatives that are otherwise difficult to access.

The following table outlines potential organic transformations using this compound as a substrate, based on known reactions of similar compounds.

| Transformation | Reagents and Conditions | Potential Product(s) | Significance |

| Friedel-Crafts Acylation | Acyl chloride (e.g., Acetyl chloride), Lewis acid (e.g., AlCl₃) or Brønsted acid | 5-Acyl-4-cyclopentyl-1,2-dimethoxybenzene | Synthesis of functionalized ketones as precursors for more complex molecules. |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-cyclopentyl-1,2-dimethoxybenzene | Introduction of a nitro group, which can be further reduced to an amine for further functionalization. |

| Halogenation | Br₂, FeBr₃ or NBS | 5-Bromo-4-cyclopentyl-1,2-dimethoxybenzene | Introduction of a halogen for use in cross-coupling reactions. |

| Directed ortho-Metalation | n-BuLi or sec-BuLi, TMEDA, THF, -78 °C; then an electrophile (E⁺) | 3-E-4-Cyclopentyl-1,2-dimethoxybenzene or 6-E-4-Cyclopentyl-1,2-dimethoxybenzene | Regioselective introduction of a wide variety of functional groups (e.g., -CHO, -COOH, -SiMe₃, -B(OR)₂). |

| Oxidative Coupling | Oxidizing agent (e.g., FeCl₃) | Biphenyl or other coupled derivatives | Formation of C-C bonds to create larger, more complex aromatic systems. |

This table presents hypothetical transformations based on the known reactivity of related dimethoxybenzene compounds. Experimental validation is required.

Ligand Design and Evaluation Based on the Dimethoxybenzene-Cyclopentyl Scaffold

The development of novel ligands is a cornerstone of modern catalysis. Phosphine (B1218219) ligands, in particular, have been instrumental in the advancement of transition-metal-catalyzed reactions. nih.gov The this compound scaffold offers a unique combination of steric and electronic features that could be exploited in the design of new phosphine ligands.

The synthesis of such ligands would likely commence with a functionalization step, such as the directed ortho-metalation described previously, to introduce a phosphine group onto the aromatic ring. For instance, quenching the lithiated intermediate with a chlorophosphine (e.g., chlorodiphenylphosphine) would yield a tertiary phosphine. The electronic properties of the resulting ligand would be influenced by the electron-donating methoxy and cyclopentyl groups, which would increase the electron density on the phosphorus atom, enhancing its σ-donating ability.

The steric environment around the phosphorus atom would be significantly impacted by the adjacent cyclopentyl group and the methoxy group at the C2 position. This steric bulk could be advantageous in promoting certain catalytic transformations by influencing the coordination geometry of the metal center and creating a specific chiral pocket in asymmetric catalysis if a chiral variant is synthesized. nih.govenamine.netnih.gov

The dimethoxybenzene-cyclopentyl scaffold could serve as a platform for a variety of ligand architectures, including monodentate and bidentate phosphines. The potential for chirality, either by introducing a chiral center in a substituent or by creating atropisomerism, adds another dimension to the design possibilities.

The table below outlines a hypothetical synthetic route and potential characteristics of a phosphine ligand derived from this compound.

| Ligand Type | Hypothetical Synthetic Route | Key Structural Features | Potential Catalytic Applications |

| Monodentate Phosphine | 1. Directed ortho-metalation of this compound at C3. 2. Reaction with R₂PCl (e.g., Ph₂PCl). | Electron-rich phosphorus center. Steric bulk from the adjacent cyclopentyl group. | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Asymmetric catalysis if a chiral phosphine group is used. |

| Bidentate Phosphine | 1. Double ortho-metalation at C3 and C6. 2. Reaction with an appropriate phosphine precursor. or 1. Functionalization at two positions followed by phosphine introduction. | Potentially rigid backbone. Defined bite angle. Chiral environment if synthesized in an enantiomerically pure form. | Asymmetric hydrogenation. Allylic alkylation. Carbonylation reactions. |

This table presents a conceptual framework for ligand design. The synthesis and catalytic activity of these proposed ligands require experimental investigation.

Further research into these areas could unlock the potential of this compound as a versatile tool for organic synthesis and catalysis, moving beyond its currently explored biological applications.

Conclusion and Future Perspectives in the Academic Research of 4 Cyclopentyl 1,2 Dimethoxybenzene

Summary of Key Academic Contributions and Remaining Research Gaps

Academic contributions directly referencing 4-Cyclopentyl-1,2-dimethoxybenzene are sparse. However, its structural components are well-documented in various chemical studies. The 1,2-dimethoxybenzene (B1683551) moiety is a common building block in organic synthesis, valued for its electron-rich nature which facilitates electrophilic substitution reactions. wikipedia.orgscbt.com Its derivatives have been explored for a range of applications.

A significant portion of the relevant academic work revolves around more complex derivatives. For instance, research has been conducted on the synthesis of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene derivatives. nih.gov This work highlights the utility of the this compound scaffold as a potential intermediate in the synthesis of more elaborate molecules with potential biological activities, such as carbonic anhydrase inhibitors. nih.gov

The primary research gap is the lack of dedicated studies on the synthesis, characterization, and potential applications of this compound itself. While it has been peripherally implicated as a structural unit, its own physical, chemical, and biological properties remain largely unexplored. There is a clear need for foundational research to isolate and characterize the compound, as well as to investigate its reactivity and potential utility in various fields.

Emerging Methodologies for Synthesis and Characterization

The synthesis of this compound, while not explicitly detailed in readily available literature, can be postulated based on established organic chemistry principles and methodologies applied to similar structures.

Synthesis:

A plausible synthetic route would involve the Friedel-Crafts alkylation of 1,2-dimethoxybenzene (veratrole) with a suitable cyclopentylating agent, such as cyclopentyl bromide or cyclopentene (B43876), in the presence of a Lewis acid catalyst. The electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring would activate it towards electrophilic substitution. wikipedia.org

Another potential approach could be through a cross-coupling reaction. For instance, a Grignard reagent derived from a halogenated cyclopentane (B165970) could be coupled with a bromo-substituted 1,2-dimethoxybenzene in the presence of a suitable catalyst.

Characterization:

The characterization of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be crucial for confirming the structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 1,2-disubstituted benzene ring, the methoxy groups, and the protons of the cyclopentyl ring. The integration of these signals would confirm the proton count in each environment. The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present in the molecule, such as the C-O bonds of the ether groups and the C-H bonds of the aromatic and aliphatic parts.

The following table provides an interactive look at the expected characterization data for this compound based on analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, methoxy protons, and cyclopentyl protons with appropriate splitting patterns and integration. |

| ¹³C NMR | Distinct signals for each carbon atom in the aromatic ring, the methoxy groups, and the cyclopentyl ring. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of C₁₃H₁₈O₂. |

| IR Spec | Absorption bands for C-O ether stretching, aromatic C-H stretching, and aliphatic C-H stretching. |

Future Directions for Fundamental Research on this compound Systems

The future of academic research on this compound is rich with possibilities, primarily centered on filling the existing knowledge gaps.

A primary focus should be the development and optimization of a reliable and high-yielding synthesis of this compound. A systematic study of different synthetic routes, catalysts, and reaction conditions would be a valuable contribution.

Once a stable supply of the compound is established, a thorough investigation of its fundamental properties is warranted. This includes detailed studies of its electronic properties, reactivity in various organic reactions, and its potential to act as a ligand for metal complexes.

Furthermore, the cyclopentyl and dimethoxybenzene moieties are present in various biologically active molecules. Therefore, a logical future direction would be to investigate the potential biological activities of this compound and its derivatives. This could involve screening for a wide range of activities, including but not limited to, antimicrobial, antifungal, and enzyme inhibitory effects. The synthesis of a library of related compounds with variations in the substitution pattern on the benzene ring or modifications to the cyclopentyl group could lead to the discovery of novel bioactive agents.

In the realm of materials science, the rigid aromatic core combined with the flexible aliphatic cyclopentyl group could impart interesting properties to polymers or liquid crystals if incorporated into larger molecular structures. Research into the synthesis and characterization of such materials could open up new applications.

Q & A

Q. What are the optimal synthetic routes for 4-Cyclopentyl-1,2-dimethoxybenzene, and how can side products be minimized?

The synthesis of substituted dimethoxybenzene derivatives often involves electrophilic aromatic substitution or alkylation. For example, bromination of 1,2-dimethoxybenzene yields 4,5-dibromo-1,2-dimethoxybenzene with 92% efficiency under controlled conditions (refluxing in ethanol, 87°C) . Key steps include solvent evaporation and recrystallization to isolate pure products. Side products like 4-bromo-1,2-dimethoxybenzene can form due to incomplete substitution; these are managed via iterative recrystallization and ethanol recycling . For cyclopentyl derivatives, Friedel-Crafts alkylation using cyclopentyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃) is a plausible route, though steric hindrance may require optimization of reaction time and temperature.

Q. How can researchers validate the purity and structural integrity of this compound?

Purity validation typically employs gas chromatography (GC) with flame ionization detection, as seen in methyl eugenol (4-allyl-1,2-dimethoxybenzene) studies, where GC purity ≥98% is standard . Structural confirmation uses NMR (¹H/¹³C) and mass spectrometry. For example, 4-ethyl-1,2-dimethoxybenzene has distinct NMR signals at δ 1.20 (triplet, CH₃) and δ 3.80–3.85 (singlet, OCH₃) . Physical properties (e.g., density: 0.976 g/cm³, boiling point: 226°C) should align with computational predictions (e.g., LogP: 2.27) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to potential acute toxicity (Category 4 for oral, dermal, and inhalation exposure), researchers must use closed systems, local exhaust ventilation, and personal protective equipment (nitrile gloves, safety goggles) . Waste management should follow institutional guidelines, with halogenated byproducts treated as hazardous . Emergency measures include immediate decontamination and access to safety showers .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies are used to study its pharmacological potential?

Analogues like 4-ethyl-1,2-dimethoxybenzene exhibit antifungal activity by disrupting fungal cell membranes or inhibiting enzymes like chitin synthase. Transcriptome analysis of Xanthomonas oryzae treated with 3,4-dimethoxyphenol revealed downregulation of virulence genes (e.g., hrp clusters), suggesting a similar mode of action for cyclopentyl derivatives . High-throughput screening (HTS) with UPLC-DAD can quantify bioactivity and metabolic stability .

Q. What strategies resolve contradictions in reported bioactivity data for dimethoxybenzene derivatives?

Discrepancies in bioactivity often arise from variations in assay conditions (e.g., solvent polarity, pH). For example, methyl eugenol’s insecticidal efficacy varies with concentration (0.0001–0.1 g/mL in acetone) due to solvent effects on permeability . Meta-analysis of dose-response curves and standardization of experimental parameters (e.g., ISO guidelines) are recommended . Cross-validation using orthogonal assays (e.g., enzymatic vs. whole-cell) can clarify mechanistic inconsistencies .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

Density functional theory (DFT) predicts electrophilic substitution sites, while molecular docking identifies binding poses in target proteins (e.g., fungal cytochrome P450). For instance, acyl-Claisen rearrangement pathways for arctigenin analogues were optimized using retrosynthetic software, reducing synthetic steps by 30% . QSAR models correlating substituent bulk (e.g., cyclopentyl vs. ethyl groups) with LogP and IC₅₀ values enable rational design .

Methodological Recommendations

- Synthesis Optimization : Use design of experiments (DoE) to balance reaction time, temperature, and catalyst loading .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing, ensuring compliance with ethical guidelines .

- Contradiction Analysis : Apply triangulation (e.g., HPLC, NMR, bioassays) to validate anomalous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.